U93631 U93631 GABAA antagonist that interacts with the picrotoxin site and stabilizes the GABAA receptor/Cl- channel complex in an inactivated state. Causes rapid decay of gamma-aminobutyric acid-induced chloride currents.
U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors.
U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
Brand Name: Vulcanchem
CAS No.: 152273-12-6
VCID: VC0546187
InChI: InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3
SMILES: CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

U93631

CAS No.: 152273-12-6

Cat. No.: VC0546187

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

U93631 - 152273-12-6

Specification

Description GABAA antagonist that interacts with the picrotoxin site and stabilizes the GABAA receptor/Cl- channel complex in an inactivated state. Causes rapid decay of gamma-aminobutyric acid-induced chloride currents.
U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors.
U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
CAS No. 152273-12-6
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3
Standard InChI Key NXBSEJKZKXIYMD-UHFFFAOYSA-N
SMILES CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C
Appearance Solid powder

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